molecular formula C19H19Cl2N3OS2 B2927135 (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1323625-19-9

(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B2927135
CAS No.: 1323625-19-9
M. Wt: 440.4
InChI Key: BKJBDDDQZKQVAF-UHFFFAOYSA-N
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Description

(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a chemical research compound designed for investigations targeting the endocannabinoid system, specifically Monoacylglycerol Lipase (MAGL). MAGL is a serine hydrolase that plays a critical role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The regulation of 2-AG signaling through MAGL inhibition has emerged as a promising therapeutic strategy for a range of conditions, including chronic pain, neuroinflammation, and cancer . This compound is structurally derived from a potent piperazinyl azetidine scaffold, a class known to yield both reversible and irreversible MAGL inhibitors with excellent selectivity and suitability for translational studies . The incorporation of the 4-(4-chlorophenyl)thiazole moiety is a key feature for target engagement and potency. Researchers can utilize this hydrochloride salt to explore the biochemical and pharmacological mechanisms of MAGL inhibition. Its applications extend to the development of novel molecular probes and the study of neurological disorders where endocannabinoid signaling is implicated. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJBDDDQZKQVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and its distribution within the body.

Biological Activity

The compound (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN3OSC_{17}H_{18}ClN_{3}OS, with a molecular weight of approximately 343.92 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a thiophene ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL for different analogs, suggesting promising antibacterial potential .

2. Anticancer Activity

Thiazole-containing compounds have been identified as potential anticancer agents. For instance, a related thiazole derivative exhibited cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50 values less than that of the reference drug doxorubicin . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies. For example, compounds containing similar structural motifs displayed significant protective effects in seizure models, with median effective doses (ED50) demonstrating efficacy in both electroshock and PTZ-induced seizures .

4. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that related thiazole derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activities of (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting cancer cell metabolism or bacterial growth.
  • Receptor Interaction : Thiazole derivatives often interact with various receptors in the body, influencing signaling pathways that regulate cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of thiazole derivatives:

StudyActivityFindings
AnticancerCompounds showed IC50 < 10 µM against cancer cell lines
AntimicrobialMIC values ranged from 31.25 µg/mL to 125 µg/mL
AnticonvulsantED50 values indicated significant protection in seizure models

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride":

  • (4-((4-Chlorophenyl)thiazol-2-yl)methyl)piperazine derivatives:
    • 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a specific compound with a CAS number of 1327526-82-8 . It has a molecular weight of 454.4 and a molecular formula of C20H21Cl2N3OS2 .
    • 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine is another organic compound with the chemical formula C14H16ClN3S and a molecular weight of 293.82 . Its IUPAC name is 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole .
  • Venetoclax:
    • Venetoclax is chemically known as 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide .
    • A patent discusses a process for the preparation of Venetoclax .
  • Other Piperazine Derivatives:
    • Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;hydrochloride has a molecular weight of 439.4 g/mol and the molecular formula C22H28Cl2N2O3 .
    • [4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-[2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]methanone has the molecular formula C21H22ClN5OS .
  • N-Heterocyclic Aromatic Compounds:
    • These compounds, including benzisothiazole-based aromatic heterocyclic dyes, may exhibit higher thermal stability and larger solvatochromic effects .
  • Inhibition of Plasmodial Kinases:
    • Some novel 2,4,5-trisubstituted pyrimidines have been identified as inhibitors of PfGSK3 and PfPK6, which are essential plasmodial kinases .
    • These inhibitors were tested for activity against blood and liver stage parasites .

Comparison with Similar Compounds

Compound 4 and 5 from

These isostructural thiazole derivatives share a 4-aryl-thiazole-piperazine scaffold but differ in substituents:

  • Compound 4 : 4-Chlorophenyl group at the thiazole position.
  • Compound 5 : 4-Fluorophenyl group at the thiazole position.
Property Target Compound Compound 4 Compound 5
Aryl Substituent 4-Chlorophenyl (electron-withdrawing) 4-Chlorophenyl 4-Fluorophenyl (moderately electron-withdrawing)
Heterocycle Thiophene Triazole-linked pyrazole Triazole-linked pyrazole
Molecular Planarity Likely planar (thiophene) Mostly planar, except one fluorophenyl group perpendicular Similar to Compound 4
Crystallography Not reported Triclinic, P̄1 symmetry Triclinic, P̄1 symmetry

Key Differences :

  • The target compound’s thiophene moiety may enhance π-π interactions compared to the triazole-pyrazole system in Compounds 4/3.
  • Chloro vs. fluoro substituents influence electronic properties: chloro’s stronger electron-withdrawing effect could modulate receptor binding or metabolic stability .

2-(4-Chlorophenoxy)-2-methylpropan-1-one Derivatives ( and )

These analogs (CAS 1216588-99-6 and 1216588-99-6) share the piperazine-thiazole backbone but feature a propan-1-one core instead of thiophene-methanone:

Property Target Compound Compound
Core Structure Thiophen-2-yl methanone Propan-1-one with chlorophenoxy
Substituents 4-Chlorophenyl thiazole 4-Methylthiazole
Molecular Weight ~430–450 g/mol (estimated) 430.4 g/mol
Solubility Enhanced by hydrochloride Likely lower (neutral propanone)

Key Differences :

  • The 4-methylthiazole substituent () may offer reduced steric hindrance compared to the 4-chlorophenyl thiazole in the target compound.

(4-(1-Ethylimidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride ()

This analog (CAS 1323490-64-7) replaces the thiophene and chlorophenyl groups with methoxyphenyl and imidazole moieties:

Property Target Compound Compound
Aromatic Group Thiophen-2-yl 4-Methoxyphenyl (electron-donating)
Heterocycle Thiazole 1-Ethylimidazole
Molecular Formula C19H19Cl2N4OS (estimated) C17H23ClN4O2
Molecular Weight ~430–450 g/mol (estimated) 350.8 g/mol

Key Differences :

  • The methoxyphenyl group in ’s compound may increase lipophilicity compared to the thiophene’s moderate polarity.
  • Imidazole vs. thiazole: Imidazole’s basic nitrogen could alter protonation states under physiological conditions, affecting solubility and target engagement.

Implications of Structural Variations

  • Electron Effects : Chloro (target) vs. fluoro (Compound 5) or methoxy () substituents directly impact electronic distribution, influencing binding to targets like enzymes or receptors.
  • Heterocycle Choice : Thiophene (target) offers distinct electronic and steric profiles compared to triazole (Compounds 4/5) or imidazole (), affecting intermolecular interactions.
  • Solubility: Hydrochloride salts (target, ) improve aqueous solubility, whereas neutral propanone derivatives () may require formulation adjustments.

Q & A

Basic Question

  • HPLC-DAD/ELSD : Use C18 columns (ACN/0.1% TFA gradient) to resolve unreacted intermediates (e.g., 4-chlorobenzaldehyde, RT = 4.2 min) .
  • ICP-MS : Detect heavy metal residues (e.g., Pd ≤ 10 ppm) from catalytic steps .
    Quality Control : Follow ICH Q3A guidelines, setting impurity thresholds at ≤0.15% .

How can researchers mitigate oxidative degradation during long-term stability studies?

Advanced Question

  • Forced degradation : Expose to H2_2O2_2 (3% v/v) to identify labile sites (e.g., thiazole C-S bond cleavage).
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under nitrogen .
    Method : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation pathways .

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